3-(trifluoromethyl)-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide
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Description
The compound seems to be a derivative of iodonium triflate, specifically 3-(Trifluoromethyl)phenyliodonium Trifluoromethanesulfonate . This compound is a solid and is used in various chemical reactions .
Molecular Structure Analysis
The molecular formula of the similar compound 3-(Trifluoromethyl)phenyliodonium Trifluoromethanesulfonate is C17H15F6IO3S . The molecular weight is 540.26 .Physical and Chemical Properties Analysis
The similar compound 3-(Trifluoromethyl)phenyliodonium Trifluoromethanesulfonate is a white to light yellow powder or crystal .Scientific Research Applications
Anticancer Evaluation
Substituted benzamides have been investigated for their anticancer activity. A study explored the synthesis and anticancer evaluation of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides against several cancer cell lines. These compounds exhibited moderate to excellent anticancer activities, with some derivatives showing higher efficacy than the reference drug, etoposide (Ravinaik et al., 2021).
Antipathogenic Activity
Research on thiourea derivatives, specifically acylthioureas substituted with fluorine, has demonstrated significant antipathogenic activity, particularly against biofilm-forming strains of Pseudomonas aeruginosa and Staphylococcus aureus. These findings suggest the potential of such derivatives for development as novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Synthetic Applications
A study presented an anionically activated trifluoromethyl group as a novel synthon for the synthesis of isoxazoles and 1,3,5-triazines. This showcases the synthetic versatility of trifluoromethyl-substituted compounds in creating heterocyclic structures, highlighting their importance in organic synthesis (Strekowski et al., 1995).
Properties
IUPAC Name |
3-(trifluoromethyl)-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N2OS/c1-11-7-12(2)17(13(3)8-11)16-10-27-19(24-16)25-18(26)14-5-4-6-15(9-14)20(21,22)23/h4-10H,1-3H3,(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJMZNYRXMUHVHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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